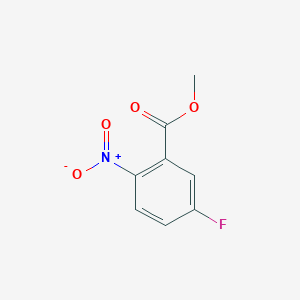

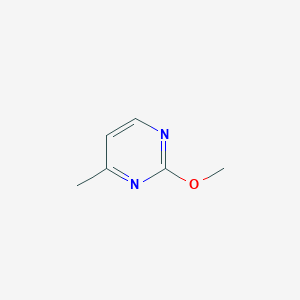

![molecular formula C19H18N2O2 B015008 3-(1H-吲哚-3-基)-2-[(苯亚甲基)氨基]丙酸甲酯 CAS No. 19779-75-0](/img/structure/B15008.png)

3-(1H-吲哚-3-基)-2-[(苯亚甲基)氨基]丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

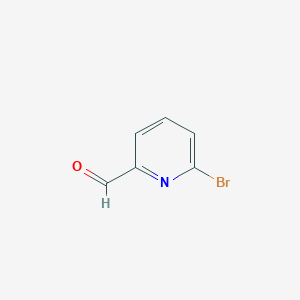

The compound "methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate" is of significant interest due to its complex structure and potential applications in various fields of chemistry and biology. Its synthesis, molecular structure, and properties have been explored to understand its chemical behavior and potential uses.

Synthesis Analysis

The synthesis of similar indole derivatives often involves multi-step chemical reactions, starting with the formation of the core indole structure followed by functionalization at specific positions. For instance, "Syntheses and Crystal Structures of (S)-Methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate" discusses the synthesis of closely related compounds, indicating a detailed approach involving x-ray single-crystal diffraction for structural determination (Li et al., 2008).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's chemical behavior. The crystal structure of similar compounds, like (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been determined, revealing the geometry and interaction within the molecule, such as hydrogen bonding patterns, which play a significant role in its stability and reactivity (J. Li, Zunjun Liang, & X. Tai, 2009).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including nucleophilic substitutions and addition reactions, which are essential for modifying the compound's functional groups. The synthesis of methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate and related compounds demonstrates the reactivity of the indole moiety and its potential for further chemical transformations (T. Moriya & N. Yoneda, 1982).

科学研究应用

缓蚀

- 钢材缓蚀:3-(1H-吲哚-3-基)-2-[(苯亚甲基)氨基]丙酸甲酯衍生物,如 BT43,在盐酸溶液中有效抑制 C38 钢的腐蚀。这些化合物在低浓度下显示出超过 95% 的保护作用,并通过极化和电荷转移进行阴极抑制,正如电化学技术和量子化学数据所表明的 (米苏姆等人,2013 年)。

晶体结构和应用

- 晶体结构分析:已经研究了密切相关的化合物,如 (S)-2-氨基-3-(1H-吲哚-3-基)丙酸,的晶体结构。由于氨基酸在甲基化、解毒和抗氧化中的作用,这些结构在制药和食品工业等领域至关重要 (李、梁和泰,2009 年)。

席夫碱和缓蚀

- 用于缓蚀的席夫碱:已经证明了由 L-色氨酸和 3-(1H-吲哚-3-基)丙酸甲酯(如 S1 和 S2)衍生的席夫碱是盐酸环境中不锈钢腐蚀的有效抑制剂。这些抑制剂表现出良好的功效,并遵循朗缪尔的吸附等温线 (维克内什瓦兰和维尔马西,2017 年)。

药学应用

- 抗菌活性:已经合成了含有从类似于 3-(1H-吲哚-3-基)丙酸甲酯的化合物衍生的吲哚基团的席夫碱,并测试了它们的抗菌活性。这些化合物对多种细菌表现出显着的活性 (拉达克里希南、巴拉克里希南和塞尔瓦拉杰,2020 年)。

催化和有机合成

- 对映选择性催化:该化合物已用于手性磷酸催化的 α,β-不饱和酰基膦酸酯的对映选择性 Friedel-Crafts 烷基化反应,导致 3-(吲哚-3-基)丙酸甲酯的产生。这在合成有机化学中具有重要意义 (巴楚和秋山,2010 年)。

属性

IUPAC Name |

methyl 2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMPJRXYSNSSJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369492 |

Source

|

| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |

CAS RN |

19779-75-0 |

Source

|

| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

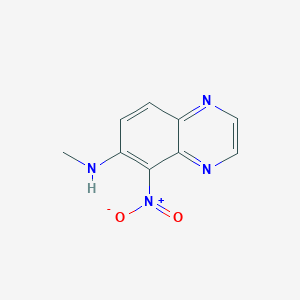

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)